molecular formula C21H24ClFN2O2 B2829910 3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide CAS No. 1448050-25-6

3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide

Katalognummer B2829910
CAS-Nummer: 1448050-25-6
Molekulargewicht: 390.88
InChI-Schlüssel: XYPUVRGOZWLKRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-chloro-4-fluorophenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFMP or BMS-986177 and belongs to the class of drugs known as piperidine derivatives.

Wirkmechanismus

CFMP acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CFMP binds to the mu-opioid receptor and activates downstream signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal activity. CFMP has been shown to have high affinity and selectivity for the mu-opioid receptor, which may contribute to its potent analgesic effects.
Biochemical and Physiological Effects
CFMP has been shown to have potent analgesic effects in animal models of pain. It has also been shown to have anxiolytic effects in animal models of anxiety. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. CFMP has also been shown to have minimal respiratory depression, which is a common side effect of opioid analgesics.

Vorteile Und Einschränkungen Für Laborexperimente

CFMP has several advantages for lab experiments. It has high affinity and selectivity for the mu-opioid receptor, which makes it a useful tool for studying the role of this receptor in pain, reward, and addiction. CFMP has also been shown to have minimal respiratory depression, which is a common confounding factor in studies of opioid analgesics. However, CFMP has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, CFMP has not yet been studied in humans, so its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the study of CFMP. One potential direction is the development of CFMP as a novel analgesic for the treatment of chronic pain. CFMP has been shown to have potent analgesic effects in animal models of pain, and its selectivity for the mu-opioid receptor may reduce the risk of side effects such as respiratory depression. Another potential direction is the development of CFMP as a treatment for opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder. Further studies are needed to determine the safety and efficacy of CFMP in humans and to explore its potential therapeutic applications.

Synthesemethoden

The synthesis of CFMP involves the reaction of 3-chloro-4-fluoroaniline with 4-(4-methoxypiperidin-1-yl)benzaldehyde in the presence of a reducing agent and a base. The resulting intermediate is then reacted with 3-bromo-N-(4-(trifluoromethyl)phenyl)propanamide to yield CFMP. This synthesis method has been described in detail in a patent filed by Bristol-Myers Squibb, the company that developed CFMP.

Wissenschaftliche Forschungsanwendungen

CFMP has been studied extensively in preclinical studies for its potential therapeutic applications. It has been shown to have potent analgesic effects in animal models of pain. CFMP acts as an agonist of the mu-opioid receptor, which is a target for pain management. CFMP has also been shown to have anxiolytic effects in animal models of anxiety. In addition, CFMP has been studied for its potential use in the treatment of opioid addiction. CFMP has been shown to reduce the rewarding effects of opioids and may be useful in preventing relapse in individuals with opioid use disorder.

Eigenschaften

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2/c1-27-18-10-12-25(13-11-18)17-6-4-16(5-7-17)24-21(26)9-3-15-2-8-20(23)19(22)14-15/h2,4-8,14,18H,3,9-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPUVRGOZWLKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.